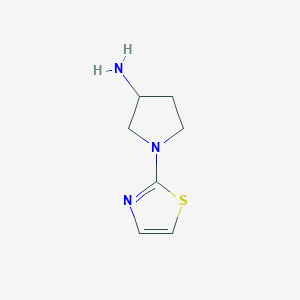

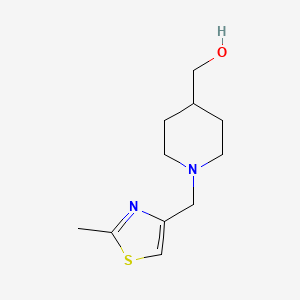

![molecular formula C15H20ClNO B1465034 1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride CAS No. 1217049-30-3](/img/structure/B1465034.png)

1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Researchers have explored various synthetic routes to obtain 1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride. These methods often utilize starting materials such as cyclopentanone derivatives and benzyl halides. Detailed synthetic protocols can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride consists of a bicyclic ring system. The cyclopentane ring is fused with a pyridine ring, and the benzyl group is attached to one of the carbon atoms. The hydrochloride salt forms due to protonation of the nitrogen atom. The compound’s molecular weight, elemental composition, and other spectroscopic data are well-documented .

Chemical Reactions Analysis

1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride can participate in various chemical reactions. These include nucleophilic substitutions, reductions, and acid-base reactions. Researchers have investigated its reactivity in the presence of different reagents and catalysts. Notably, the benzyl group can be selectively removed under specific conditions .

Scientific Research Applications

Synthesis Applications

Multi-Component Synthesis : A study presented a novel one-pot, four-component process for synthesizing dihydropyridines and tetrahydroquinolines, which are structurally related to "1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride". This process involves coupling, isomerization, alkylation, and cyclocondensation, demonstrating the compound's utility in creating complex heterocyclic structures used in pharmaceutical chemistry and as ligands in coordination chemistry (Yehia, Polborn, & Müller, 2002).

Calcium-Channel Antagonist Potential : Research on 1,4-dihydropyridine derivatives, closely related to the chemical structure , showed their potential as calcium-channel antagonists. This study highlighted the geometric and electronic features critical for the activity, providing insights into the structural requirements for biological activity in this class of compounds (Linden, Şafak, Şimşek, & Gündüz, 2011).

Chemical Properties and Reactions

Tautomerism and Intramolecular Bonding : Investigation into Schiff bases related to the pyridine core revealed insights into tautomerism and intramolecular hydrogen bonding. These findings are relevant for understanding the chemical behavior and stability of pyridine derivatives in different solvents (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Catalytic Applications : Research on pyridine hydrochloride, a related structure, explored its use for chemoselective cleavage reactions. Such studies demonstrate the catalytic potential of pyridine derivatives in synthetic organic chemistry, including the selective activation and functionalization of molecules (Knölker & O'sullivan, 1994).

Coordination Chemistry and Polymer Synthesis

- Metal-Organic Frameworks (MOFs) : A novel coordination polymer featuring pyridine-based ligands showcased the integration of 1D chains and 2D grids, illustrating the utility of pyridine derivatives in constructing advanced materials with potential applications in catalysis, separation, and sensing technologies (Ayyappan, Evans, & Lin, 2002).

properties

IUPAC Name |

1-benzyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.ClH/c17-15-9-10-16(14-8-4-7-13(14)15)11-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYJVQBXJYQDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N(CCC2=O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)

![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)

![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)

![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)